molecular formula C12H17F3O3SSi B2790051 4,5-Dimethyl-2-(trimethylsilyl)phenyl trifluoromethanesulfonate CAS No. 458566-99-9

4,5-Dimethyl-2-(trimethylsilyl)phenyl trifluoromethanesulfonate

Cat. No. B2790051
CAS RN: 458566-99-9
M. Wt: 326.41
InChI Key: LWWMREXCZFYEMG-UHFFFAOYSA-N
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Description

4,5-Dimethyl-2-(trimethylsilyl)phenyl trifluoromethanesulfonate is an organic compound commonly used as a reagent and intermediate in organic synthesis . It is used as a sulfonic acid esterification reagent, used to introduce sulfonic acid ester groups in organic synthesis . It is also used as a protecting group in esterification, sulfonation, or silylation reactions .


Synthesis Analysis

4,5-Dimethyl-2-(trimethylsilyl)phenyl triflate can be obtained by converting 4,5-dimethyl-2-(trimethylsilyl)phenol prepared by reaction with trifluoromethanesulfonic anhydride .


Molecular Structure Analysis

The molecular formula of 4,5-Dimethyl-2-(trimethylsilyl)phenyl trifluoromethanesulfonate is C12H17F3O3SSi . It has a molecular weight of 326.41g/mol .


Chemical Reactions Analysis

As an important ortho-benzyne precursor in aryne chemistry, 4,5-Dimethyl-2-(trimethylsilyl)phenyl trifluoromethanesulfonate may be used to generate benzyne under mild conditions of simple fluoride treatment at room temperature .


Physical And Chemical Properties Analysis

The compound has a density of 1.2±0.1 g/cm^3 . It has a boiling point of 310.3±42.0 °C at 760 mmHg . The vapour pressure is 0.0±0.6 mmHg at 25°C . The enthalpy of vaporization is 52.9±3.0 kJ/mol . The flash point is 141.5±27.9 °C . The index of refraction is 1.473 .

Scientific Research Applications

Acylation Reactions

Trimethylsilyl trifluoromethanesulfonate (TMSOTf) has been identified as an excellent catalyst for acylation reactions involving alcohols and acid anhydrides. This process is highly efficient for various alcohols including primary, secondary, tertiary, and allylic alcohols, as well as phenols, offering a cleaner and more efficient alternative compared to standard conditions (Procopiou et al., 1998).

Synthesis of Ellipticine

The compound plays a crucial role in the regioselective synthesis of ellipticine, a significant pyridocarbazole alkaloid. The process involves a Diels-Alder reaction showcasing high regioselectivity, with the subsequent conversion of the resulting carbazole to ellipticine (Davis & Gribble, 1990).

Precursor to o-Benzyne

An efficient procedure has been developed for preparing 2-(trimethylsilyl)phenyl trifluoromethanesulfonate, which serves as a versatile precursor to o-benzyne. This method starts with phenol and achieves a significant overall yield, showcasing its potential in organic synthesis (Bronner & Garg, 2009).

Synthesis of 5-Azaisoxazolidines

The compound is effectively used to catalyze reactions between N-alkenyloxazolidin-2-ones and activated nitrones, leading to the formation of 4-substituted 5-azaisoxazolidines. This methodology expands the scope of reactions involving these compounds, offering an alternative to classical 1,3-dipolar cycloadditions (Nguyen et al., 2008).

Prins Cyclization for Natural Product Synthesis

Trimethylsilyl trifluoromethanesulfonate is effectively employed in Prins cyclization of acrylyl enol ethers, leading to the synthesis of 5,6-dihydro-2H-pyran-2-acetates. This approach has been utilized in the total synthesis of the natural product (+)-civet (Sultana et al., 2013).

Safety and Hazards

The compound is classified as dangerous with hazard statements H314-H290 . Precautionary statements include P501-P234-P264-P280-P390-P303+P361+P353-P301+P330+P331-P363-P304+P340+P310-P305+P351+P338+P310-P406-P405 . It should be stored away from light and avoid contact with air, water, and moisture . It is combustible, so avoid contact with heat sources, open flames, etc . Appropriate personal protective equipment such as gloves, goggles, and protective clothing should be worn during use .

properties

IUPAC Name

(4,5-dimethyl-2-trimethylsilylphenyl) trifluoromethanesulfonate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17F3O3SSi/c1-8-6-10(18-19(16,17)12(13,14)15)11(7-9(8)2)20(3,4)5/h6-7H,1-5H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LWWMREXCZFYEMG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1C)[Si](C)(C)C)OS(=O)(=O)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17F3O3SSi
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.41 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4,5-Dimethyl-2-(trimethylsilyl)phenyl trifluoromethanesulfonate

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